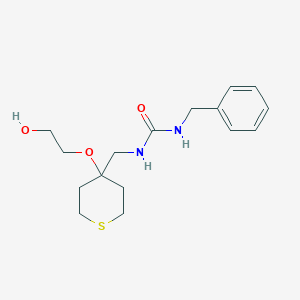

![molecular formula C11H11N3O3S B2950896 N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 903308-33-8](/img/structure/B2950896.png)

N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

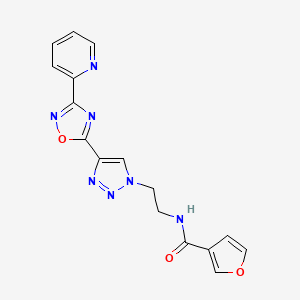

“N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound. It contains several functional groups including an allyl group, a hydroxy group, a methyl group, a thiazole ring, a pyrimidine ring, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific research or experimental data, it’s challenging to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity. Unfortunately, without specific experimental data, it’s challenging to provide an accurate analysis .Scientific Research Applications

Diuretic Activity

This compound has been studied for its potential as a diuretic agent. Diuretics are substances that promote diuresis, the increased production of urine. This is particularly useful in the treatment of conditions such as hypertension, heart failure, and certain kidney disorders. The structure of this compound suggests it could be an effective inhibitor of aldosterone synthase, which is a key enzyme in the regulation of blood pressure .

Antiviral Properties

Compounds with similar structures have demonstrated antiviral activities. Given the biological activity of thiazolo[3,2-a]pyrimidine derivatives, there is potential for this compound to act against various viral infections by interfering with viral replication processes. This could be particularly relevant for RNA and DNA viruses, where the compound might inhibit enzymes crucial for viral life cycles .

Anti-inflammatory Applications

The anti-inflammatory potential of thiazolo[3,2-a]pyrimidine derivatives can be attributed to their ability to modulate inflammatory pathways. This compound could be used to reduce inflammation in diseases such as arthritis, where controlling the inflammatory response is crucial for managing pain and preventing joint damage .

Anticancer Research

Thiazolo[3,2-a]pyrimidine derivatives have shown promise in anticancer research. Their ability to interfere with cell division and induce apoptosis makes them candidates for cancer therapy. Research into this compound could focus on its efficacy against various cancer cell lines and its potential as a part of combination therapies .

Antimicrobial Activity

The structural features of this compound suggest it may possess antimicrobial properties. It could be effective against a range of bacteria and fungi, making it a valuable addition to the arsenal of antimicrobial agents. Its mode of action could involve disrupting microbial cell walls or inhibiting essential enzymes .

Enzyme Inhibition

Enzyme inhibitors are crucial in the treatment of many diseases. This compound could serve as a lead structure for the development of new enzyme inhibitors. Its potential applications include the treatment of metabolic disorders, where inhibiting specific enzymes can correct metabolic imbalances .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Compounds with similar structures have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-hydroxy-3-methyl-5-oxo-N-prop-2-enyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-3-4-12-8(15)7-9(16)13-11-14(10(7)17)6(2)5-18-11/h3,5,16H,1,4H2,2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMNXKWGDHNRFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B2950814.png)

![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/no-structure.png)

![6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2950828.png)

![2-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2950831.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2950835.png)

![(3E)-3-{[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]imino}-1-(3-chlorothiophen-2-yl)propan-1-one](/img/structure/B2950836.png)